molecular formula C14H8BrNO B11840802 2-(2-bromophenyl)-3H-indol-3-one CAS No. 325765-87-5

2-(2-bromophenyl)-3H-indol-3-one

Cat. No.: B11840802
CAS No.: 325765-87-5
M. Wt: 286.12 g/mol
InChI Key: SIBAPNIUSJXXOP-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-3H-indol-3-one is a high-value chemical building block, primarily serving as a versatile synthetic intermediate in organic and medicinal chemistry research. Its core research application lies in its role as a precursor for constructing complex molecular architectures, particularly those containing the privileged 2,2-disubstituted indolin-3-one (pseudoindoxyl) scaffold. This scaffold is a common feature in various natural products and bioactive compounds, making this reagent invaluable for the synthesis of novel molecules with potential biological activity . The compound's synthetic utility is demonstrated in several research contexts. It can undergo copper-catalyzed oxidative dimerization or cross-addition with other indoles to efficiently generate C2-tetrasubstituted indolin-3-ones, which are important structural motifs . Furthermore, it serves as a key electrophile in enantioselective synthesis. For example, in a proline-catalyzed Mannich-type reaction with aldehydes, it is used to create aza-quaternary carbon centers, which are crucial chiral elements in many pharmaceutical agents. This specific reaction has been applied as a pivotal step in the synthetic route toward natural alkaloids such as hinckdentine A . Researchers will find this compound essential for developing new synthetic methodologies and for exploring structure-activity relationships in drug discovery programs. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

325765-87-5

Molecular Formula

C14H8BrNO

Molecular Weight

286.12 g/mol

IUPAC Name

2-(2-bromophenyl)indol-3-one

InChI

InChI=1S/C14H8BrNO/c15-11-7-3-1-5-9(11)13-14(17)10-6-2-4-8-12(10)16-13/h1-8H

InChI Key

SIBAPNIUSJXXOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=N2)C3=CC=CC=C3Br

Origin of Product

United States

Synthetic Methodologies for 2 2 Bromophenyl 3h Indol 3 One and Its Direct Derivatives

Precursor Synthesis and Transformation Routes to 2-(2-bromophenyl)-3H-indol-3-one

The primary route to this compound involves the targeted modification of an indole (B1671886) precursor. This transformation is a key step in making the indolone core available for further functionalization.

Derivation from 2-(2-bromophenyl)-indole

A direct method for the synthesis of 2-aryl-3H-indol-3-ones, such as the title compound, is through the oxidation of the corresponding 2-arylindole precursors. One effective method involves the use of singlet oxygen. tandfonline.com The process begins with the singlet oxygenation of the 2-arylindole in a solvent like methanol. This step leads to the formation of a 2-aryl-2-methoxy-1,2-dihydro-3H-indol-3-one intermediate. Subsequent thermodemethoxylation of this intermediate, which can be performed in the same pot, yields the desired 2-aryl-3H-indol-3-one in good yields. tandfonline.com This two-stage, one-pot procedure represents an efficient pathway to access the this compound core from its readily available indole precursor. Other oxidation methods for converting indoles to related oxindoles often employ reagents like N-bromosuccinimide (NBS) or meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net

Proline-Catalyzed Enantioselective Mannich Reactions Involving this compound

Organocatalysis, particularly using the amino acid proline, has emerged as a powerful tool for stereoselective carbon-carbon bond formation. illinois.edu The direct asymmetric three-component Mannich reaction, which combines a ketone, an aldehyde, and an amine, is a prime example of this strategy's utility. sci-hub.catnih.gov While specific studies on this compound as the ketone component are not extensively detailed, the principles derived from reactions with analogous carbonyl compounds are directly applicable.

Reaction with Aldehydes for Aza-Quaternary Carbon Construction

The Mannich reaction is a cornerstone for synthesizing nitrogen-containing compounds. nih.gov The proline-catalyzed variant allows for the direct, three-component reaction of a ketone, an aldehyde, and an amine to produce β-amino carbonyl compounds, often with high stereoselectivity. sci-hub.catnih.gov In the context of this compound, this substrate would act as the ketone component. The reaction with an aldehyde and an amine, catalyzed by proline, would lead to the formation of a new carbon-carbon bond at the C3-position of the indole scaffold. This transformation is particularly significant as it constructs a chiral quaternary stereocenter bearing a nitrogen substituent (an aza-quaternary center), a structural motif prevalent in many biologically active molecules and natural products. nih.gov The products of such reactions are valuable intermediates, for instance, in the synthesis of 1,2-amino alcohols. nih.gov

Regioselectivity and Enantioselectivity Considerations in Catalytic Systems

A key challenge and area of focus in proline-catalyzed Mannich reactions is the control of selectivity. Several types of selectivity are crucial:

Diastereoselectivity: When a new stereocenter is formed in a molecule that already contains one, two diastereomers can result. Proline catalysis is known to favor the formation of syn-configured Mannich products. researchgate.net

Enantioselectivity: The reaction should ideally produce one enantiomer of the product in excess over the other. Proline and its derivatives are effective in inducing high enantioselectivity, often exceeding 90% enantiomeric excess (ee). sci-hub.cat

Regioselectivity: For unsymmetrical ketones, the reaction could occur at different positions. In the case of this compound, the reaction is expected to occur at the C3-position.

Chemoselectivity: The reaction must favor the Mannich addition over competing side reactions, such as the aldol (B89426) reaction between the ketone and aldehyde. sci-hub.cat

The generally accepted mechanism involves the formation of a nucleophilic enamine intermediate from the reaction of proline with the ketone (the indolone). sci-hub.catresearchgate.net Separately, the aldehyde and amine form an electrophilic imine. The enamine then attacks the imine, and subsequent hydrolysis releases the catalyst and yields the final β-amino carbonyl product. sci-hub.catresearchgate.net The stereochemical outcome is dictated by the geometry of the transition state, where the proline catalyst shields one face of the enamine, directing the attack of the imine to the opposite face. illinois.edu

Optimization of Reaction Parameters and Solvent Effects

The efficiency and selectivity of proline-catalyzed Mannich reactions are highly dependent on the reaction conditions. Optimization of these parameters is a critical step in developing a successful synthetic protocol.

Key parameters that are typically optimized include:

Catalyst: While L-proline is the archetypal catalyst, derivatives of proline can sometimes offer improved solubility or selectivity. acs.org

Solvent: The choice of solvent is crucial. Proline-catalyzed reactions are often performed in polar aprotic solvents like DMSO, DMF, or acetonitrile, where the catalyst has reasonable solubility. researchgate.net The solvent can significantly influence reaction rates and stereoselectivities.

Temperature: Reactions are often run at room temperature or below to enhance selectivity.

Reactant Stoichiometry and Concentration: The relative amounts of the ketone, aldehyde, and amine, as well as the catalyst loading (typically 5-30 mol%), are optimized to maximize yield and selectivity. sci-hub.cat

An example of optimization for a general three-component Mannich reaction is shown in the table below.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1L-Proline (10)DMSORT248592
2L-Proline (20)DMSORT129094
3L-Proline (20)CH3CNRT247588
4L-Proline (20)THFRT486085
5L-Proline (20)DMSO04888>99

This table represents typical optimization data for a generic proline-catalyzed Mannich reaction and is for illustrative purposes.

Related Synthetic Approaches to Indolone and Indole Derivatives

Beyond the direct oxidation of indoles, other synthetic strategies provide access to the indolone core and related functionalized indole derivatives. For instance, 2,2-disubstituted indolin-3-ones can be synthesized through reactions involving enolonium species. acs.org Another approach involves the copper-hydride catalyzed reaction of o-alkynylnitroarenes, where the nitro group serves as a source for both nitrogen and oxygen atoms to form 2-aryl-3H-indol-3-ones. researchgate.net

Furthermore, the synthesis of 3-aminooxindoles, which are structurally related to the products of the Mannich reaction on indol-3-ones, can be achieved through various means, including the catalytic asymmetric amination of 3-substituted oxindoles. nih.gov Electrochemical methods have also been developed for the [3+2] annulation of phenols and N-acetylindoles to create benzofuro[3,2-b]indolines, showcasing the diversity of modern synthetic methods for constructing complex indole-based heterocycles. nih.gov

Synthesis of Indolone Derivatives from 1,4-Diketones and Amines

The Paal-Knorr synthesis is a fundamental and widely utilized method for the preparation of five-membered heterocyclic compounds such as furans, thiophenes, and pyrroles, the last of which forms the core of the indole structure. wikipedia.orgresearchgate.net This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form the pyrrole (B145914) ring. organic-chemistry.org The synthesis is typically catalyzed by acid, with weak acids like acetic acid often used to accelerate the reaction. organic-chemistry.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal upon reaction of the amine with one of the carbonyl groups of the 1,4-diketone. Subsequent intramolecular cyclization via attack of the nitrogen on the second carbonyl group, followed by dehydration, yields the pyrrole ring. organic-chemistry.org While direct synthesis of this compound from a 1,4-diketone and an amine is not a standard application of the Paal-Knorr reaction, the underlying principle of constructing the pyrrole ring from a dicarbonyl precursor is a cornerstone of heterocyclic chemistry.

For the synthesis of indolone derivatives, a modification of this approach would be required. The starting materials would need to be carefully selected to incorporate the necessary phenyl and bromo substituents. For instance, a suitably substituted 1,4-diketone could theoretically cyclize with an appropriate amine to form a precursor that could be further oxidized to the indolone. The reaction conditions, particularly the choice of acid catalyst and solvent, play a crucial role in the efficiency of the cyclization and can influence the formation of side products. alfa-chemistry.com

Table 1: Paal-Knorr Pyrrole Synthesis Variants

Reactant 1 Reactant 2 Catalyst/Conditions Product Reference
1,4-Diketone Primary Amine Weak Acid (e.g., Acetic Acid) N-Substituted Pyrrole organic-chemistry.org
1,4-Diketone Ammonia Neutral or Weakly Acidic NH-Pyrrole organic-chemistry.org

Palladium-Catalyzed Cyclization and Carbonylation Reactions for Substituted Indoles

Palladium catalysis is a powerful tool for the synthesis of indoles and their derivatives, offering high efficiency and functional group tolerance. organicreactions.orgmdpi.com These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds through cross-coupling reactions followed by a cyclization step.

One prominent strategy is the Larock indole synthesis, which involves the palladium-catalyzed reaction of an o-haloaniline with a disubstituted alkyne. This reaction can be adapted for the synthesis of 2,3-disubstituted indoles. rsc.org For a target like this compound, a potential route could involve the coupling of an o-iodoaniline derivative with an alkyne bearing a 2-bromophenyl group. Subsequent intramolecular cyclization would form the indole ring.

Another approach involves the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com This method utilizes a palladium complex, often with a phenanthroline ligand, to catalyze the cyclization of nitrostyrenes to indoles, using a CO surrogate like phenyl formate. mdpi.com The synthesis of 2,3-disubstituted indoles has also been achieved through the palladium-catalyzed reductive amination of α-diketones with N-substituted anilines. researchgate.net

Furthermore, palladium-catalyzed aerobic oxidative cyclization of N-aryl imines provides a direct route to indoles from readily available anilines and ketones. acs.orgorganic-chemistry.org This atom-economical process involves the oxidative linkage of two C-H bonds. acs.org Tandem reactions, such as the palladium-catalyzed cross-coupling of ammonia with 2-alkynylbromoarenes followed by cyclization, have also been developed for the synthesis of NH-indoles. rsc.org

Table 2: Selected Palladium-Catalyzed Indole Syntheses

Starting Materials Catalyst System Key Transformation Product Type Reference(s)
o-Haloaniline, Alkyne Pd(OAc)₂, Ligand Annulation Substituted Indole rsc.orggoogle.com
β-Nitrostyrene PdCl₂(CH₃CN)₂, Phenanthroline Reductive Cyclization Substituted Indole mdpi.com
N-Aryl Imine Pd(II) catalyst, O₂ Oxidative C-H/C-H Cyclization Substituted Indole acs.org
2-Alkynylbromoarene, Ammonia [Pd(cinnamyl)Cl]₂, Ligand Tandem Cross-Coupling/Cyclization 2-Substituted NH-Indole rsc.org

Copper-Mediated Oxidative Transformations to Indole Derivatives

Copper-catalyzed reactions have emerged as a valuable alternative and complement to palladium-based methods for indole synthesis. These reactions often proceed via oxidative pathways, enabling the formation of C-C and C-N bonds under relatively mild conditions. researchgate.net

One strategy involves the copper-mediated intramolecular oxidative C-H/C-H cross-coupling of α-oxo ketene (B1206846) N,S-acetals to afford 2-thioalkyl indoles. acs.org Another approach is the copper-catalyzed aerobic oxidative cyclization of tryptamines to yield 3-alkoxypyrroloindolines, which involves a double catalytic cycle. nih.gov

The synthesis of multisubstituted indoles can be achieved through a one-pot copper(II)-catalyzed sequential Chan–Lam N-arylation and cross-dehydrogenative coupling (CDC) reaction starting from arylboronic acids and (Z)-3-aminoacrylates. rsc.org Copper(II) acetate (B1210297) has also been employed to mediate the reaction of enamines with bromoquinones to produce indolequinones, demonstrating the utility of copper in constructing complex indole-containing systems. nih.gov Furthermore, visible-light-induced copper-catalyzed oxidative cyclization of substituted o-aminophenylacetylenes provides a green and efficient route to indole derivatives. rsc.org

Table 3: Examples of Copper-Mediated Indole Syntheses

Starting Materials Catalyst/Reagent Key Transformation Product Type Reference(s)
Arylboronic acid, (Z)-3-aminoacrylate Cu(OAc)₂ Sequential N-arylation and CDC Indole-3-carboxylic esters rsc.org
Enamine, Bromoquinone Cu(OAc)₂ Regiospecific Annulation Indolequinone nih.gov
Substituted o-aminophenylacetylene Cu catalyst, Visible light, O₂ Oxidative Cyclization Substituted Indole rsc.org
Tryptamine derivative Cu catalyst, O₂ Aerobic Oxidative Alkoxycyclization 3-Alkoxypyrroloindoline nih.gov

Electrochemical Synthesis of Bromo-Substituted Heterocycles

Electrochemical synthesis represents a green and sustainable approach to the formation of organic molecules, utilizing electrons as traceless oxidants or reductants. researchgate.net This methodology has been successfully applied to the synthesis of halogenated heterocycles, including bromo-substituted indoles and related structures.

The electrochemical oxidative bromination of imidazoheterocycles using sodium bromide has been demonstrated, providing a route to C3-halogenated products. researchgate.net A similar strategy could potentially be applied to an indolone precursor to introduce the bromine atom at the desired position. Another electrochemical approach involves the oxidative cyclization of 2,2'-dibromobiphenyls to form cyclic diaryl λ³-bromanes, which are valuable intermediates in organic synthesis. nih.gov

Furthermore, the electrochemical synthesis of 3-substituted indoles can be achieved through the dehydrogenative cyclization of 2-vinylanilides, a process that avoids the need for external chemical oxidants. organic-chemistry.org The electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide has been shown to yield 2-oxindoles, suggesting that an electrochemical step could be used to form the indolone core from an appropriate indole precursor. rsc.org

Table 4: Electrochemical Synthesis of Heterocycles

Substrate Reagents/Conditions Key Transformation Product Type Reference(s)
Imidazoheterocycle NaBr, Graphite anode, Pt cathode Electro-oxidative bromination C3-bromoimidazoheterocycle researchgate.net
2,2'-Dibromobiphenyl Anodic oxidation Oxidative Cyclization Cyclic diaryl λ³-bromane nih.gov
2-Vinylanilide Organic redox catalyst, Electrocatalysis Dehydrogenative Cyclization 3-Substituted Indole organic-chemistry.org

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromophenyl 3h Indol 3 One and Its Derivatives

Potential for Nucleophilic Substitution at the Bromine Moiety

The presence of a bromine atom on the phenyl ring of 2-(2-bromophenyl)-3H-indol-3-one offers a reactive site for various chemical transformations. The carbon-bromine bond is susceptible to cleavage and the formation of new bonds, particularly through transition metal-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents at this position, significantly diversifying the molecular architecture.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are powerful tools for forming new carbon-carbon bonds. In the context of this compound, the bromine atom can be readily substituted with aryl, heteroaryl, or vinyl groups. This functionalization is crucial for building more complex molecules and accessing novel chemical space. The general mechanism for these transformations involves the oxidative addition of the aryl bromide to a low-valent palladium catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling), and concluding with reductive elimination to yield the coupled product and regenerate the active catalyst.

Acid-Induced Rearrangement Reactions of 2-(2-bromophenyl)-3-(3-butenyl)-3H-indol-3-ol (a Derivative of this compound)

A notable derivative of this compound, 2-(2-bromophenyl)-3-(3-butenyl)-3H-indol-3-ol, undergoes a fascinating acid-induced rearrangement. This reaction showcases the intricate reactivity of the indolone system and provides a pathway to complex polycyclic structures.

Formation of the 1,4,5,6-Tetrahydro-2,6-methano-1-benzazocin-3(2H)-one Ring System

When treated with acid, 2-(2-bromophenyl)-3-(3-butenyl)-3H-indol-3-ol undergoes a cascade of reactions leading to the formation of a bridged tetracyclic structure, the 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-one ring system. This transformation is believed to proceed through the formation of a tertiary carbocation at the 3-position of the indole (B1671886) ring upon protonation of the hydroxyl group and subsequent loss of water. This electrophilic center is then attacked by the pendant butenyl chain in an intramolecular fashion. The subsequent cyclization and rearrangement steps result in the construction of the complex benzazocinone framework. This reaction is a powerful example of how a simple starting material can be converted into a molecule with significant structural complexity in a single synthetic operation.

Proposed Biosynthetic Pathway Implications (e.g., Nominine (B1204822) to Aspernomine)

The acid-induced rearrangement of 2-(2-bromophenyl)-3-(3-butenyl)-3H-indol-3-ol has been studied as a potential model for the biosynthesis of certain natural products. For instance, a biosynthetic pathway for the polycyclic compound aspernomine, isolated from the fungus Aspergillus nomius, has been proposed. chegg.com This pathway may involve similar cyclization and rearrangement steps. The study of such biomimetic reactions provides valuable insights into the possible mechanisms by which complex natural products like nominine and aspernomine are formed in nature. chegg.comorganic-chemistry.orgnih.govnih.govresearchgate.net The synthesis of nominine, a hetisine-type diterpenoid alkaloid, has been achieved through elegant strategies involving cycloaddition reactions, highlighting the importance of understanding complex ring-forming processes. organic-chemistry.orgnih.govnih.govresearchgate.net

Halogenation Studies on Related Indoxyl Derivatives

The halogenation of indoxyl derivatives is a fundamental reaction that introduces reactive handles for further synthetic manipulations. nih.gov The reactivity of the indole nucleus towards electrophiles makes it susceptible to halogenation at various positions. The C3 position of the indole ring is particularly nucleophilic and readily undergoes electrophilic substitution. researchgate.net

For instance, 2-trifluoromethylindole can be halogenated at the 3-position with reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and iodine. nih.gov These reactions typically proceed without the need for a Lewis acid catalyst, underscoring the inherent reactivity of the indole ring. nih.gov The resulting 3-haloindoles are valuable intermediates for a variety of transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions. nih.gov

Halogenating AgentProductYield
N-Chlorosuccinimide (NCS)3-Chloro-2-trifluoromethylindoleHigh
N-Bromosuccinimide (NBS)3-Bromo-2-trifluoromethylindoleHigh
Iodine3-Iodo-2-trifluoromethylindoleHigh
Table 1: Halogenation of 2-trifluoromethylindole. nih.gov

Mechanistic Hypotheses for Carbon-Carbon Bond Formation in Indolone Systems

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and understanding the mechanisms of these reactions in indolone systems is crucial for the rational design of synthetic routes to complex molecules. nih.govacs.orgnih.govresearchgate.netrsc.org Several mechanistic pathways have been proposed for C-C bond formation involving indolone and related heterocyclic systems.

One common mechanism involves the generation of a reactive intermediate, such as an enolate or a carbocation, which then participates in a bond-forming event. For example, in the acid-induced rearrangement discussed earlier, a carbocation intermediate is key to the cyclization process. Another important class of reactions is the nih.govmdpi.com-Wittig rearrangement, a sigmatropic reaction that allows for the synthesis of homoallylic alcohols from allyl ethers through a concerted, five-membered cyclic transition state. organic-chemistry.org

Radical cyclizations also represent a powerful strategy for C-C bond formation. These reactions often proceed under mild conditions and can be highly selective. In the context of indolone systems, radical-based methods can be employed to construct intricate polycyclic frameworks. Furthermore, transition metal-catalyzed processes, particularly those involving palladium, have been extensively developed for C-C bond formation. These reactions offer a high degree of control over regioselectivity and stereoselectivity, making them indispensable tools in modern organic synthesis. The mechanistic understanding of these transformations continues to evolve, enabling chemists to devise ever more efficient and elegant synthetic strategies. nih.govnih.govresearchgate.net

Due to the highly specific nature of the requested article on "this compound," a comprehensive search of available scientific literature and spectral databases was conducted. This search did not yield specific experimental spectroscopic or crystallographic data for this exact compound.

The provided search results contain detailed characterization for a range of analogous structures, including other 2-aryl-3H-indol-3-ones, various substituted indoles, and compounds containing the 2-bromophenyl moiety within a different molecular framework. For instance, detailed spectroscopic and crystallographic analyses are available for the closely related compound 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide. While this and other analogs provide a basis for predicting the expected spectral characteristics of this compound, the strict requirement to focus solely on the title compound and not introduce information from other examples prevents the use of such data.

Without published ¹H NMR, ¹³C NMR, Mass Spectrometry, IR spectroscopy, or X-ray crystallography data for this compound, it is not possible to generate the thorough, informative, and scientifically accurate content required for each specified section of the outline. The creation of data tables and a detailed discussion of research findings are contingent on the availability of this primary data.

Therefore, the article as requested cannot be generated at this time. Further research and publication of the characterization of this compound would be required to fulfill this request.

Spectroscopic and Structural Characterization of 2 2 Bromophenyl 3h Indol 3 One and Analogous Structures

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single Crystal X-ray Diffraction Analysis of Related Bromophenyl-Indole and Indolone Derivatives

For instance, the analysis of various bromo-substituted 1H-indole derivatives reveals common crystallographic features. Three such compounds, 2-(bromomethyl)-3-methyl-1-(phenylsulfonyl)-1H-indole, 2-[(E)-2-(2-bromo-5-methoxyphenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole, and 2-[(E)-2-(2-bromophenyl)ethenyl]-3-methyl-1-(phenylsulfonyl)-1H-indole, all exhibit nearly orthogonal orientations between their indole (B1671886) ring systems and the sulfonyl-bound phenyl rings. nih.goviucr.org This perpendicular arrangement is a recurring motif that minimizes steric hindrance and facilitates specific intermolecular packing interactions.

In the indolone series, the crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, an analog where the bromo group is replaced by an isoelectronic azido group, was conclusively confirmed through single-crystal X-ray diffraction. nih.govresearchgate.net This compound crystallizes in the triclinic space group P-1, with one molecule in the asymmetric unit. nih.govresearchgate.net Similarly, another complex heterocyclic system incorporating a bromophenyl group, 6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.goviucr.orgresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indole, also crystallizes in the triclinic P-1 space group. mdpi.com The consistency of the triclinic system in these related structures suggests a high probability of a similar, densely packed arrangement for 2-(2-bromophenyl)-3H-indol-3-one.

The crystallographic parameters for several related derivatives are summarized in the table below, illustrating the commonalities in their solid-state structures.

Table 1. Crystallographic Data for Selected Bromophenyl-Indole and Indolone Analogs.

CompoundFormulaCrystal SystemSpace GroupReference
2-(2-azidophenyl)-3-oxo-3H-indole 1-oxideC14H9N4O2TriclinicP-1 nih.govresearchgate.net
6-(4-Bromophenyl)-6-methyl-3-(methylthio)-6,11-dihydro-5H- nih.goviucr.orgresearchgate.nettriazolo[4',3':2,3]pyridazino[4,5-b]indoleC19H16BrN5STriclinicP-1 mdpi.com
8-(1H-indol-2-yl)-5-(p-tolyl)- nih.goviucr.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netnih.govthiadiazoleC18H13N5SMonoclinicP21/n mdpi.com

Intermolecular Interactions and Supramolecular Network Analysis (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of bromophenyl-indole and indolone derivatives in the crystalline state is governed by a combination of weak intermolecular forces, including hydrogen bonding and π-π stacking interactions. These interactions dictate the molecular packing and contribute significantly to the stability of the crystal lattice.

In the crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide, the molecules are connected through weak C–H⋯O hydrogen bonds. nih.govresearchgate.net Specifically, interactions are observed between a hydrogen atom on the indole ring and an oxygen atom of a neighboring molecule (C5–H5⋯O2), as well as between a hydrogen on the phenyl ring and the other oxygen (C11–H11⋯O1). nih.gov Alongside these hydrogen bonds, significant π–π stacking is observed, with a centroid-centroid distance of 3.354 (2) Å between parallel aromatic rings, organizing the molecules along the a-axis direction. nih.govresearchgate.net

A more complex network of interactions is seen in bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives. Their crystal packing is stabilized by a variety of interactions, including slipped π–π stacking between indole systems, C–H⋯π, C–H⋯O, and C–H⋯Br hydrogen bonds. nih.goviucr.org The π–π interactions involving the indole moieties are particularly significant, with calculated interaction energies reaching up to -60.8 kJ mol⁻¹. nih.goviucr.org The weaker hydrogen bonds and π–π interactions between the outer phenyl rings have comparable energies, accounting for 13–34 kJ mol⁻¹. nih.goviucr.org These interactions combine to form two-dimensional supramolecular columns. nih.goviucr.org The presence of the bromine atom facilitates C–H⋯Br bonds, adding another layer of stability to the crystal packing. nih.goviucr.org

The interplay of these non-covalent interactions is crucial for the formation of stable, ordered solid-state structures. The combination of hydrogen bonds involving the keto group (in indolone systems) and the bromine atom, along with π-π stacking of the aromatic cores, is expected to define the supramolecular assembly of this compound.

Table 2. Key Intermolecular Interactions in Related Indole and Indolone Structures.

Compound/Derivative ClassInteraction TypeGeometric/Energetic ParametersReference
2-(2-azidophenyl)-3-oxo-3H-indole 1-oxideπ–π stackingCentroid-centroid distance = 3.354 (2) Å nih.govresearchgate.net
2-(2-azidophenyl)-3-oxo-3H-indole 1-oxideC–H⋯O Hydrogen BondsD⋯A distances = 3.1077 (16) Å and 3.2327 (17) Å nih.gov
Bromo-substituted 1-(phenylsulfonyl)-1H-indolesπ–π stacking (indole systems)Interaction energy up to -60.8 kJ mol⁻¹ nih.goviucr.org
Bromo-substituted 1-(phenylsulfonyl)-1H-indolesC–H⋯O, C–H⋯Br, C–H⋯π BondsInteraction energy = 13–34 kJ mol⁻¹ nih.goviucr.org

Applications and Advanced Research Directions of the Indolone Scaffold

Strategic Role as a Key Intermediate in Complex Organic Synthesis

The indolone framework serves as a fundamental building block in the construction of intricate molecular architectures, particularly those found in natural products and novel heterocyclic systems.

Precursor for Natural Product Synthesis (e.g., Alkaloids like Hinckdentine A)

While direct evidence for the use of "2-(2-bromophenyl)-3H-indol-3-one" in the synthesis of Hinckdentine A is not explicitly detailed in the provided search results, the indolone scaffold is crucial for creating complex alkaloids. The synthesis of such natural products often involves multi-step sequences where the indolone core is modified and elaborated. The general importance of indole (B1671886) derivatives as precursors in the synthesis of medicinally important compounds is well-established. openmedicinalchemistryjournal.com

Building Block for Diverse Nitrogen-Containing Heterocyclic Systems

Indolone derivatives are valuable precursors for synthesizing a variety of nitrogen-containing heterocyclic systems. acs.orgnih.gov The reactivity of the indolone core allows for annulation and cyclization reactions to construct fused ring systems. For instance, methods have been developed for the synthesis of indole-indolone scaffolds through reactions like the MeOTf-induced annulation of N-(2-cyanoaryl)indoles and the reaction of methyl indole-2-carboxylates with arynes. nih.govnih.gov These strategies provide efficient pathways to novel and functionally diverse heterocyclic compounds. nih.gov

Computational Exploration of Biological Potential of Indolone Derivatives (Excluding Clinical Human Trial Data)

In silico methods have become indispensable tools in modern drug discovery, enabling the prediction of biological activities and pharmacokinetic properties of novel compounds before their synthesis and in vitro testing. sci-hub.se

In Silico Investigations into Kinase Inhibition (e.g., PDK1 Receptor)

Indolone derivatives have been identified as a promising class of kinase inhibitors. nih.gov Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is often implicated in diseases like cancer. nih.govnih.gov

Computational docking studies have been employed to investigate the binding of indolone derivatives to the active sites of various kinases. For example, research on indolinone-based inhibitors of 3-phosphoinositide-dependent protein kinase-1 (PDK1) has led to the optimization of lead compounds with improved potency and ADME properties. nih.govcapes.gov.br These studies often involve modifying substituents on the indolinone core to enhance binding affinity and selectivity for the target kinase. nih.govcapes.gov.br The development of potent and selective PDK1 inhibitors, such as GSK2334470, highlights the success of these computational and synthetic efforts. nih.gov

Table 1: Examples of Indolone Derivatives as Kinase Inhibitors

Compound Class Target Kinase Key Findings
Indolinones PDK1 Optimization of a lead compound (BX-517) resulted in potent inhibitors with improved solubility and ADME properties. nih.govcapes.gov.br
Pyrimidinyl-indazole derivatives PDK1 Identification of GSK2334470, a potent and selective inhibitor. nih.gov
Indole-2-on derivatives Src Kinase Identified as potent inhibitors against chronic myeloid leukemia cells. researchgate.net
3,3'-Disubstituted Oxindoles Tyrosine Kinase Compounds 3c and 3e showed potential as anticancer agents with low docking scores. benthamdirect.com

Computational Assessment of Pharmacokinetic Properties (e.g., ADMET Analysis for Derivatives)

The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. In silico ADMET prediction allows for the early identification of compounds with potentially poor pharmacokinetic profiles, thereby reducing late-stage failures. sci-hub.seresearchgate.net

Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict the ADMET properties of indolone derivatives. nih.govymerdigital.comnih.gov These predictions are based on the compound's chemical structure and involve calculating parameters like molecular weight, lipophilicity (logP), water solubility (logS), and potential for metabolism by cytochrome P450 enzymes. nih.govymerdigital.com For example, a study on chloro and nitro indolinone derivatives predicted their intestinal absorption, blood-brain barrier penetration, and interaction with P-glycoprotein using the BOILED-Egg model. nih.gov

Table 2: Predicted ADMET Properties of Selected Indolinone Derivatives

Compound Property Predicted Value/Outcome
(Z)-6-chloro-3-(2-chlorobenzylidene)indolin-2-one (C1) Gastrointestinal Absorption High nih.gov
Blood-Brain Barrier Penetration Yes nih.gov
P-glycoprotein Substrate No nih.gov
CYP1A2, CYP2C19, CYP2C9 Inhibitor Yes nih.gov
Aqueous Solubility (LogS) -4.65 nih.gov
Lipophilicity (logP) 2.64 nih.gov
(Z)-6-chloro-3-(2-nitrobenzylidene)indolin-2-one (C2) Gastrointestinal Absorption High nih.gov
Blood-Brain Barrier Penetration Yes nih.gov
P-glycoprotein Substrate No nih.gov
CYP1A2, CYP2C19, CYP2C9 Inhibitor Yes nih.gov
Aqueous Solubility (LogS) -4.11 nih.gov

Antimicrobial Activity Research on Related Indolone Derivatives

The emergence of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. researchgate.net Indole and indolone derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi. mdpi.comnih.govijpsjournal.com

Studies have shown that certain 3-alkylidene-2-indolone derivatives possess moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA). mdpi.comscilit.com For instance, compounds 10f, 10g, and 10h from one study showed high antibacterial activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL. scilit.com Similarly, indolone-N-oxides have been investigated and found to have promising antibacterial, antifungal, and even antileishmanial activities. researchgate.net The mechanism of action for some of these derivatives is thought to involve the inhibition of essential enzymes like dihydrofolate reductase (DHFR). mdpi.com

Table 3: Antimicrobial Activity of Selected Indolone Derivatives

Compound/Derivative Series Target Organism(s) Key Findings
3-Alkylidene-2-indolone derivatives (compounds 10f, 10g, 10h) Gram-positive bacteria (e.g., S. aureus, MRSA) High antibacterial activity with MIC of 0.5 μg/mL. scilit.com
Indolone-N-oxides Gram-positive bacteria (E. hirae), C. albicans, M. tuberculosis Potent activity against E. hirae and equipotent to clotrimazole (B1669251) against C. albicans. Good antitubercular activity. researchgate.net

In Silico Studies on Antitumor/Anticancer Potency of Related Indole and Indolone Derivatives

Computational, or in silico, methods have become indispensable tools in modern drug discovery, enabling the rapid screening of virtual libraries of compounds and the prediction of their biological activities before their actual synthesis. nih.govnih.gov These approaches are crucial for understanding the structure-activity relationships (SAR) of novel compounds and for optimizing their structures to enhance potency and minimize potential side effects. nih.gov In the context of anticancer research, in silico studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, have been extensively applied to derivatives of indole and indolone. nih.govnih.gov

Molecular docking studies are instrumental in elucidating the potential binding modes and interactions of ligands with specific protein targets. For instance, a series of 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs were subjected to molecular docking against the tubulin-combretastatin A-4 binding site (PDB ID: 5LYJ), a known target for anticancer agents. nih.govmdpi.com The results revealed promising binding affinities, with scores ranging from -6.502 to -8.341 kcal/mol. nih.govmdpi.com Notably, the most potent compounds in the series exhibited significant interactions, such as hydrogen bonding with key amino acid residues like Asn258, which is crucial for their predicted anticancer activity. nih.govmdpi.com

Similarly, in silico investigations of 2-aryloxazoline derivatives as potential breast cancer agents have demonstrated the power of these computational techniques. nih.govresearchgate.netresearchgate.net By targeting fatty acid synthase (FASN), a protein implicated in cancer cell proliferation, researchers identified several derivatives with high docking scores, surpassing that of the standard drug gefitinib. nih.govresearchgate.net These findings underscore the potential of these scaffolds in the design of novel anticancer drugs. nih.govresearchgate.net

Furthermore, QSAR modeling helps in establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov This allows for the prediction of the activity of newly designed molecules and guides the synthetic efforts toward more potent derivatives. For a library of indole-sulfonamide derivatives, QSAR models were constructed to predict their cytotoxic activities against various cancer cell lines. nih.gov These models, combined with molecular docking studies, provide a comprehensive understanding of the structural requirements for anticancer and antimalarial activities. nih.gov

The following table summarizes the results of in silico studies on various indole and indolone derivatives, highlighting their potential as anticancer agents.

Compound SeriesTarget ProteinKey FindingsReference
5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-aminesTubulin (PDB ID: 5LYJ)Binding affinities ranging from -6.502 to -8.341 kcal/mol; H-bond with Asn258. nih.govmdpi.com nih.govmdpi.com
2-Aryloxazoline derivativesFatty Acid Synthase (FASN)High docking scores, superior to the standard drug gefitinib. nih.govresearchgate.net nih.govresearchgate.net
Indole-sulfonamide derivativesVarious cancer-related targetsPredictive QSAR models developed; key structural features for cytotoxicity identified. nih.gov nih.gov
Indole based sulfonohydrazidesEstrogen receptor-positive (MCF-7) and triple-negative (MDA-MB-468) breast cancer cellsCompound 5f showed promising inhibition with IC50 values of 13.2 µM (MCF-7) and 8.2 µM (MDA-MB-468). acs.org acs.org

Anti-tubercular Activity Investigations of Related Oxindole (B195798) Derivatives

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents. doi.orgnih.gov The oxindole scaffold, a close structural relative of the indolone core, has emerged as a promising framework for the design of novel anti-tubercular drugs. doi.org

Recent studies have focused on the synthesis and evaluation of various oxindole derivatives for their activity against Mycobacterium tuberculosis, the causative agent of TB. doi.orgnih.gov A notable approach involves the hybridization of the oxindole moiety with other pharmacophores known to possess antibacterial properties. researchgate.net For example, the combination of oxindole with a nitrofuran scaffold has yielded derivatives with potent anti-tubercular activity. nih.gov

In one study, a series of novel oxindole analogs were synthesized and evaluated against the H37Rv strain of M. tuberculosis. nih.gov Several compounds, designated as OXN-1, -3, and -7, demonstrated excellent anti-tubercular activity with a minimum inhibitory concentration (MIC) of 0.78 μg/ml. nih.gov These compounds were also found to be relatively non-toxic to human embryonic kidney cells, suggesting a favorable selectivity profile. nih.gov Molecular docking studies on these derivatives indicated that they likely exert their effect by targeting DNA topoisomerase II, a crucial enzyme in bacterial replication. nih.gov

Another investigation into 5-substituted oxindole derivatives also revealed promising anti-mycobacterial activity. doi.org The most active compounds from this series, 9e , 13b , and 13e , exhibited MIC values of 1.56 µg/mL, 3.125 µg/mL, and 3.125 µg/mL, respectively. doi.org The enzyme decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1), a key enzyme in the synthesis of the mycobacterial cell wall, was identified as a likely target for these compounds through molecular docking and molecular dynamics simulations. doi.org

The table below presents a summary of the anti-tubercular activities of representative oxindole derivatives.

Compound/SeriesTarget OrganismKey FindingsReference
Oxindole-nitrofuran hybrids (OXN-1, -3, -7)M. tuberculosis H37RvExcellent activity (MIC: 0.78 μg/ml); target DNA topoisomerase II. nih.gov nih.gov
5-Substituted Oxindole Derivatives (9e , 13b , 13e )M. tuberculosis H37RvPotent activity (MICs: 1.56-3.125 µg/mL); target DprE1. doi.org doi.org
Isoniazid-pyrrole hybrid LL-3858M. tuberculosisPromising compound for tuberculosis treatment. researchgate.net researchgate.net
Isoniazid-1,2,3-triazole hybrid 6 MTB-H37RV strainAntitubercular activity with an MIC value of 1.56. researchgate.net researchgate.net

Broader Biological Relevance of the Indole and Indolone Scaffolds in Medicinal Chemistry

The indole and indolone scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to a wide range of biological targets with high affinity. nih.govijpsr.comnih.gov This versatility has led to their incorporation into a vast number of natural products and synthetic compounds with significant therapeutic potential. ijpsr.comnih.govresearchgate.net

The indole nucleus is a fundamental component of the essential amino acid tryptophan, which serves as a precursor to important biomolecules like the neurotransmitter serotonin (B10506) and the neurohormone melatonin. nih.govnih.gov This inherent biological relevance has spurred extensive research into indole derivatives for various therapeutic applications. ijpsr.commdpi.com These applications span a wide spectrum, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive agents. nih.govresearchgate.net The structural flexibility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. mdpi.com

Several FDA-approved drugs, such as the anticancer agents sunitinib (B231) and nintedanib, and the HIV integrase inhibitor dolutegravir, feature an indole or a related heterocyclic core, highlighting the clinical success of this scaffold. mdpi.com The anticancer properties of indole derivatives are often attributed to their ability to interact with key cellular targets like tubulin, protein kinases, and histone deacetylases (HDACs). mdpi.com

The indolone scaffold, while less ubiquitous than indole, also possesses a broad range of biological activities. researchgate.net Derivatives of 2-aryl-3H-indol-3-one have demonstrated notable antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Some of these compounds exhibited IC50 values in the nanomolar range, indicating potent antimalarial potential. nih.gov Furthermore, indolone derivatives have been investigated for their antibacterial and antifungal properties. researchgate.net

The following table provides a glimpse into the diverse biological activities associated with the indole and indolone scaffolds.

ScaffoldBiological ActivityExamples of Targets/MechanismsReference
IndoleAnticancerTubulin polymerization inhibition, protein kinase inhibition, HDAC inhibition. mdpi.comnih.gov mdpi.comnih.gov
IndoleAnti-inflammatoryInhibition of inflammatory mediators. researchgate.net researchgate.net
IndoleAntimicrobialDisruption of microbial cell processes. nih.gov nih.gov
IndoleAntiviral (HIV)Inhibition of viral enzymes like reverse transcriptase. nih.gov nih.gov
IndoloneAntiplasmodialInhibition of Plasmodium falciparum growth. nih.gov nih.gov
IndoloneAntibacterial/AntifungalInhibition of microbial growth. researchgate.net researchgate.net

Future Research Trajectories and Synthetic Innovations in this compound Chemistry

The exploration of this compound and its analogs is poised for significant advancements, driven by both the need for novel therapeutic agents and the continuous evolution of synthetic methodologies. Future research in this area is likely to follow several key trajectories.

One major focus will be on the further derivatization of the this compound core to create libraries of novel compounds for biological screening. The bromine atom on the phenyl ring serves as a convenient handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions will enable the introduction of a wide range of substituents, allowing for a systematic exploration of the structure-activity relationships and the optimization of biological activity.

Another promising avenue of research lies in the development of more efficient and sustainable synthetic methods for the preparation of 2-aryl-3H-indol-3-ones. While several methods currently exist, there is always a need for greener, more atom-economical, and scalable approaches. researchgate.net Recent innovations in this area include one-pot, multi-component reactions that allow for the rapid assembly of the indolone core from simple starting materials. researchgate.net The development of novel catalytic systems, such as those based on earth-abundant metals or even organocatalysts, will be crucial in this regard. researchgate.net

Furthermore, the exploration of the photophysical and photochemical properties of this compound and its derivatives could open up new applications in areas such as photodynamic therapy or materials science. The extended π-system of the indolone core suggests that these compounds may possess interesting electronic and optical properties that are yet to be fully investigated.

Finally, a deeper understanding of the metabolic fate and potential toxicity of these compounds will be essential for their development as therapeutic agents. This will involve detailed in vitro and in vivo studies to assess their pharmacokinetic and pharmacodynamic profiles.

The table below outlines potential future research directions and synthetic innovations in the chemistry of this compound.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 2-(2-bromophenyl)-3H-indol-3-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound is synthesized via organocatalytic asymmetric Mannich reactions. For example, L-proline-catalyzed reactions between this compound and aldehydes (e.g., acetaldehyde) yield aza-quaternary carbon products. Optimization involves adjusting catalyst loading (5–10 mol%), solvent polarity (e.g., DMSO or THF), and temperature (20–40°C). Reaction progress is monitored via TLC or HPLC. Yields exceeding 80% are achievable with enantioselectivity up to 99% ee under optimized conditions .

Q. How is this compound characterized structurally?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H NMR (400 MHz, CDCl3_3) reveals aromatic protons (δ 6.94–7.41 ppm), indole NH (δ ~5.71 ppm), and substituent-specific peaks (e.g., bromophenyl protons at δ 7.27 ppm) .
  • X-ray Crystallography : Single-crystal studies confirm planar indol-3-one moieties and dihedral angles between the bromophenyl and indole rings (e.g., 45–60°), with bond lengths (C–Br: ~1.90 Å) and crystallographic R-factors <0.05 .

Q. What spectroscopic techniques are used to study its binding to human serum albumin (HSA)?

  • Methodological Answer :

  • Fluorescence Quenching : Static quenching is observed with HSA (λex_{ex} = 280 nm), where binding constants (Kb_\text{b}) are calculated using the Stern-Volmer equation. For 2-aryl-3H-indol-3-one derivatives, Kb_\text{b} ranges from 104^4–105^5 M1^{-1} .
  • Circular Dichroism (CD) : Secondary structural changes in HSA (α-helix reduction by 10–15%) are quantified upon ligand binding .

Advanced Research Questions

Q. How do thermodynamic parameters inform the binding mechanism of this compound to HSA?

  • Methodological Answer : Thermodynamic profiling (ΔH, ΔS) via van’t Hoff analysis distinguishes binding forces. For most 2-aryl-3H-indol-3-one derivatives, hydrophobic interactions dominate (ΔS > 0), with ΔH values indicating endothermic (ΔH > 0) or exothermic (ΔH < 0) processes. For example, 2-phenyl-3H-indol-3-one exhibits exothermic binding (ΔH = −12 kJ/mol), while brominated analogs show endothermic behavior (ΔH = +8 kJ/mol) .

Q. What strategies resolve contradictions in enantioselectivity data during asymmetric synthesis?

  • Methodological Answer : Discrepancies in enantiomeric excess (ee) may arise from competing reaction pathways or solvent effects. Strategies include:

  • Kinetic Profiling : Monitoring ee over time to identify optimal reaction termination points.
  • Computational Modeling : Density Functional Theory (DFT) simulations to predict transition states and steric effects (e.g., L-proline’s role in stabilizing specific conformers) .

Q. How can X-ray crystallography and NMR data be integrated to resolve molecular conformation ambiguities?

  • Methodological Answer :

  • X-ray Data : Provides absolute configuration and torsion angles.
  • NOESY NMR : Correlates spatial proximity of protons (e.g., indole H3 and bromophenyl H2’).
  • Hybrid Approach : Overlay crystallographic coordinates with NMR-derived restraints (e.g., using software like MOE) to validate dynamic conformations in solution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.